molecular formula C18H13ClFN3O4 B11293471 N-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11293471
M. Wt: 389.8 g/mol
InChI Key: ATMJGYKJUFXMMK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a carboxamide group, and multiple substituents that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with diethyl malonate, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are often employed to enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound’s potential therapeutic effects are being explored, particularly in the development of new drugs and treatments for various diseases.

    Industry: Its chemical properties make it useful in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism by which N-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide include other tetrahydropyrimidine derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their specific biological activities and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

Molecular Formula

C18H13ClFN3O4

Molecular Weight

389.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C18H13ClFN3O4/c1-27-12-4-2-3-11(8-12)23-17(25)13(9-21-18(23)26)16(24)22-10-5-6-15(20)14(19)7-10/h2-9H,1H3,(H,21,26)(H,22,24)

InChI Key

ATMJGYKJUFXMMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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